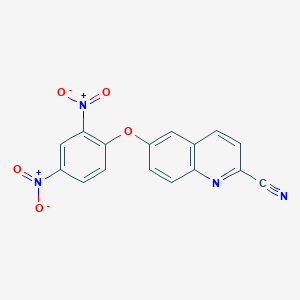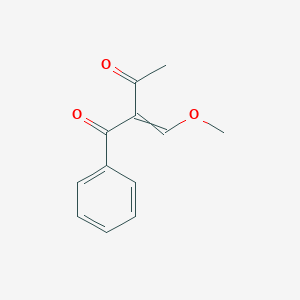
6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound features a quinoline core substituted with a 2,4-dinitrophenoxy group and a carbonitrile group, making it a unique and potentially valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the 2,4-dinitrophenoxy group with the quinoline core, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Amino Derivatives: Formed from the reduction of nitro groups.
Primary Amines: Formed from the reduction of the carbonitrile group.
Substituted Phenoxy Derivatives: Formed from nucleophilic aromatic substitution reactions.
科学的研究の応用
6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The carbonitrile group may also play a role in binding to active sites of proteins, thereby modulating their activity.
類似化合物との比較
Quinoline-2-carbonitrile: Lacks the 2,4-dinitrophenoxy group but shares the quinoline core and carbonitrile group.
6-Phenoxyquinoline-2-carbonitrile: Similar structure but without the nitro groups.
2,4-Dinitrophenoxybenzene: Contains the 2,4-dinitrophenoxy group but lacks the quinoline core.
Uniqueness: 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is unique due to the presence of both the 2,4-dinitrophenoxy group and the quinoline-2-carbonitrile core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
918400-78-9 |
|---|---|
分子式 |
C16H8N4O5 |
分子量 |
336.26 g/mol |
IUPAC名 |
6-(2,4-dinitrophenoxy)quinoline-2-carbonitrile |
InChI |
InChI=1S/C16H8N4O5/c17-9-11-2-1-10-7-13(4-5-14(10)18-11)25-16-6-3-12(19(21)22)8-15(16)20(23)24/h1-8H |
InChIキー |
AKQMYHPWSQNDLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC3=C(C=C2)N=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone](/img/structure/B12628736.png)


![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)
![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)




![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)

